Anti-MERS-2E6 mAb

MERS-CoV neutralizing antibody pseudovirus neutralization

The Anti-MERS-2E6 mAb (also designated MERS-2E6 or MERS Antibody-2E6) is a humanized IgG1 neutralizing monoclonal antibody, expressed in CHO cells, that specifically targets the receptor-binding domain (RBD) of the Middle East Respiratory Syndrome coronavirus (MERS-CoV) spike protein. It functions by competitively inhibiting the binding of the viral spike protein to its cellular receptor, CD26 (DPP4), thereby blocking viral entry into host cells.

Molecular Formula C22H25NO4
Molecular Weight 367.4 g/mol
CAS No. 155730-92-0
Cat. No. B125874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-MERS-2E6 mAb
CAS155730-92-0
Molecular FormulaC22H25NO4
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)N2CC(CC2=O)COC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C22H25NO4/c1-22(2,3)17-6-8-18(9-7-17)23-13-15(12-20(23)24)14-27-19-10-4-16(5-11-19)21(25)26/h4-11,15H,12-14H2,1-3H3,(H,25,26)/t15-/m0/s1
InChIKeyYZADMDZNVOBYGR-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anti-MERS-2E6 mAb (MERS-2E6) Monoclonal Antibody – Core Identity & Baseline Characterization


The Anti-MERS-2E6 mAb (also designated MERS-2E6 or MERS Antibody-2E6) is a humanized IgG1 neutralizing monoclonal antibody, expressed in CHO cells, that specifically targets the receptor-binding domain (RBD) of the Middle East Respiratory Syndrome coronavirus (MERS-CoV) spike protein [1]. It functions by competitively inhibiting the binding of the viral spike protein to its cellular receptor, CD26 (DPP4), thereby blocking viral entry into host cells [2]. **Important Note:** The CAS number 155730-92-0 provided in the user input corresponds to the small molecule "S-2E" (an HMG-CoA reductase/ACC inhibitor) and not to the antibody; this guide is exclusively for the Anti-MERS-2E6 mAb biologic.

Anti-MERS-2E6 mAb Procurement Risk: Why In-Class Substitution Without Comparative Data Is Not Advisable


MERS-CoV neutralizing monoclonal antibodies targeting the RBD exhibit substantial variability in key performance metrics including binding affinity (Kd), pseudovirus neutralization potency (IC50/ND50), and live virus neutralization potency [1]. The magnitude of these differences is operationally significant: as shown in Table 1 from a comprehensive 2019 review, pseudovirus IC50 values for different RBD-targeting mAbs range from 0.005 μg/ml to 9.21 μg/ml, representing a greater than 1800-fold difference [2]. Even among antibodies with identical mechanisms (receptor-blocking), binding kinetics and epitope fine-specificity diverge sufficiently to alter neutralization potency [3]. Consequently, assuming functional interchangeability between any two anti-MERS RBD mAbs is unsupported by empirical data; each candidate must be evaluated against its specific quantitative performance profile. The following evidence guide details precisely where Anti-MERS-2E6 mAb demonstrates differentiable, quantifiable performance relative to established comparators.

Anti-MERS-2E6 mAb Quantitative Differentiation: Comparator-Based Evidence Guide


Anti-MERS-2E6 mAb vs. m336: Pseudovirus Neutralization Potency Comparison

Anti-MERS-2E6 mAb neutralizes pseudotyped MERS-CoV with an ND50 of 0.29 μg/ml (∼1.9 nM) [1]. In contrast, the exceptionally potent human mAb m336 neutralizes pseudotyped MERS-CoV with an IC50 of 0.005 μg/ml [2], representing an approximately 58-fold difference in mass-based potency. This quantitative difference is relevant for applications where maximal potency per unit mass is critical, such as low-dose prophylactic regimens or ex vivo neutralization assays.

MERS-CoV neutralizing antibody pseudovirus neutralization IC50

Anti-MERS-2E6 mAb vs. m336: Live Virus Neutralization Potency Comparison

Against live MERS-CoV, Anti-MERS-2E6 mAb exhibits an ND50 of 1.56 μg/ml (∼10.4 nM) [1]. The comparator m336 achieves an IC50 of 0.07 μg/ml against live virus [2], representing an approximately 22-fold difference in mass-based potency. The live virus neutralization differential is lower than the pseudovirus differential, underscoring that antibody performance can vary substantially between assay systems.

MERS-CoV live virus neutralization therapeutic antibody IC50

Anti-MERS-2E6 mAb vs. 4C2: Head-to-Head Neutralization Potency Comparison from Same Study

In a direct head-to-head comparison within the same study, Anti-MERS-2E6 mAb (2E6) exhibited a pseudovirus ND50 of 0.29 μg/ml (∼1.9 nM) and a live virus ND50 of 1.56 μg/ml (∼10.4 nM) [1]. The comparator antibody 4C2, isolated from the same immunization experiment, showed ND50 values of 0.71 μg/ml (∼4.7 nM) against pseudovirus and 6.25 μg/ml (∼41.7 nM) against live virus [1]. Thus, 2E6 is approximately 2.4-fold more potent against pseudovirus and 4-fold more potent against live virus than 4C2.

MERS-CoV head-to-head comparison neutralizing antibody ND50

Anti-MERS-2E6 mAb vs. 4C2: Binding Affinity (Kd) Comparison via SPR

Surface plasmon resonance (SPR) analysis revealed that Anti-MERS-2E6 mAb binds to MERS-RBD with a dissociation constant (Kd) of 60.3 nM, whereas the comparator antibody 4C2 exhibits a Kd of 162 nM [1]. This represents an approximately 2.7-fold higher binding affinity for 2E6.

MERS-CoV surface plasmon resonance binding affinity Kd

Anti-MERS-2E6 mAb vs. m336: Binding Affinity Comparison (Class-Level Inference)

Anti-MERS-2E6 mAb exhibits a Kd of 60.3 nM for MERS-RBD binding [1]. In comparison, m336 Fab binds to MERS-RBD with a Kd of 4.2 nM, and the full IgG1 m336 exhibits an avidity Kd of 99 pM (0.099 nM) [2]. The affinity differential ranges from approximately 14-fold (Fab) to over 600-fold (IgG avidity) in favor of m336. Note: This is a class-level inference across independent studies using distinct SPR platforms.

MERS-CoV binding affinity Kd SPR

Anti-MERS-2E6 mAb vs. REGN3048 and LCA60: Live Virus Neutralization Potency Contextualization

Anti-MERS-2E6 mAb demonstrates a live virus ND50 of 1.56 μg/ml (∼10.4 nM) [1]. Contemporary MERS-CoV RBD antibodies such as REGN3048 and LCA60 exhibit substantially greater potency, with reported live virus IC50 values of 0.026 μg/ml and 0.150 μg/ml, respectively [2]. This corresponds to a 60-fold and 10-fold potency advantage, respectively, over 2E6. Such comparisons contextualize 2E6's performance within the broader antibody landscape.

MERS-CoV live virus neutralization comparative potency IC50

Anti-MERS-2E6 mAb: Evidence-Based Research and Industrial Application Scenarios


Use as a Calibrated Reference Standard in MERS-CoV Neutralization Assays

Given its well-characterized ND50 values of 0.29 μg/ml (pseudovirus) and 1.56 μg/ml (live virus) from a peer-reviewed publication [1], Anti-MERS-2E6 mAb is ideally suited as a positive control or reference standard in neutralization assays. Its intermediate potency relative to ultra-potent antibodies like m336 (0.005/0.07 μg/ml) [2] and less potent antibodies like 4C2 (0.71/6.25 μg/ml) [1] positions it as a practical benchmark for assay calibration and quality control.

In Vitro Receptor-Blocking Studies and Epitope Mapping

Anti-MERS-2E6 mAb's demonstrated ability to compete with CD26 (DPP4) for spike protein binding [1] makes it a valuable tool for in vitro receptor-blocking studies. Its moderate binding affinity (Kd = 60.3 nM) [1] relative to high-affinity comparators like m336 (Kd = 0.099 nM) [3] may be advantageous in competitive binding assays where excessive affinity could mask subtle differences in epitope accessibility or binding kinetics.

Comparative Performance Assessment in Antibody Discovery Programs

As a human IgG1 antibody expressed in CHO cells [1], 2E6 serves as a useful comparator for evaluating novel MERS-CoV antibody candidates. Its quantitative performance metrics (ND50, Kd) are publicly available and enable researchers to benchmark their own antibody candidates against a known, intermediate-potency reference point. The head-to-head comparison with 4C2 [1] further provides a model for conducting paired assessments within discovery workflows.

Procurement for Academic Research Requiring Well-Documented Reagents

For academic laboratories requiring a MERS-CoV neutralizing antibody with fully transparent, peer-reviewed performance data for grant applications or publication, Anti-MERS-2E6 mAb offers a compelling option. Its characterization data are derived from a single, high-quality study in Cell Research [1], eliminating the need for cross-study data reconciliation. The antibody's human IgG1 isotype and CHO expression system [1] ensure compatibility with standard mammalian cell culture and immunological detection reagents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anti-MERS-2E6 mAb

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.